molecular formula C7H16ClNO B2987173 (1S,2R)-2-(Aminomethyl)cyclohexan-1-OL hydrochloride CAS No. 1909293-69-1

(1S,2R)-2-(Aminomethyl)cyclohexan-1-OL hydrochloride

Cat. No.: B2987173
CAS No.: 1909293-69-1
M. Wt: 165.66
InChI Key: UVYXWKUCIQHOCP-HHQFNNIRSA-N
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Description

(1S,2R)-2-(Aminomethyl)cyclohexan-1-OL hydrochloride, also known as LY404039, is a compound that has been extensively studied for its potential therapeutic effects on various neurological disorders.

Scientific Research Applications

Antioxidant and Enzyme Inhibitory Properties

The amino acid derivative, similar to (1S,2R)-2-(aminomethyl)cyclohexan-1-OL hydrochloride, was used in the synthesis of a Schiff base ligand. This compound was reacted with metal ions to produce coordination compounds studied for their antioxidant properties and inhibitory activities against xanthine oxidase. The zinc complex of this derivative demonstrated significant inhibitory activity, suggesting potential applications in managing diseases associated with oxidative stress and enzyme dysfunction (Ikram et al., 2015).

Applications in Hydrogel Formation

In a study exploring organo- and hydrogelators, derivatives of amino acids were synthesized and investigated. These compounds, including variants of this compound, exhibited the ability to form hydrogels in certain conditions, showing promise for applications in drug delivery systems and tissue engineering (Xie et al., 2009).

Synthesis and Crystal Structure Analysis

Another relevant study focused on the synthesis of β-oligopeptides from amino acids, including a derivative similar to this compound. This research provided insights into the crystal structures and modeling of these peptides, contributing to the understanding of peptide behavior and potential applications in drug design (Abele et al., 1999).

Formation of Chiral Centers in Organic Synthesis

A study on the regiospecificity of epoxide opening by trimethylsilyl cyanide - zinc iodide used a compound structurally related to this compound. This process was essential for establishing contiguous chiral centers, which is a critical aspect of stereoselective organic synthesis (Gassman & Gremban, 1984).

Properties

IUPAC Name

(1S,2R)-2-(aminomethyl)cyclohexan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-5-6-3-1-2-4-7(6)9;/h6-7,9H,1-5,8H2;1H/t6-,7+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYXWKUCIQHOCP-HHQFNNIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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